

Executive Summary & Structural Significance

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Compound of Interest

Compound Name:	<i>Tert-butyl benzyl(2-oxoethyl)carbamate</i>
CAS No.:	136159-63-2
Cat. No.:	B8804519

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In modern drug discovery and peptidomimetic synthesis, the precise control of reactive intermediates is paramount. CAS 136159-63-2, chemically identified as **tert-butyl benzyl(2-oxoethyl)carbamate** (also known as N-Boc-N-benzyl-2-aminoacetaldehyde), serves as a highly versatile, orthogonally protected building block[1].

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where unprotected or mono-protected aminoacetaldehydes undergo spontaneous self-condensation or polymerization. The dual protection strategy inherent to CAS 136159-63-2 solves this. The tert-butyl substitution significantly enhances the steric protection of the carbamate group, improving the molecule's stability in acidic environments[1]. Furthermore, the combination of an acid-labile Boc group and a hydrogenolysis-sensitive benzyl group provides chemists with orthogonal deprotection pathways, allowing for the precise, sequential elaboration of complex pharmaceutical intermediates.

Physicochemical Profiling

Understanding the quantitative physical properties of this intermediate is critical for optimizing storage, handling, and reaction conditions. Below is the synthesized physicochemical data for CAS 136159-63-2.

Table 1: Physicochemical and Structural Data

Parameter	Specification	Synthetic Implication
CAS Registry Number	136159-63-2	Primary identifier for global procurement.
Chemical Formula	C ₁₄ H ₁₉ NO ₃	Dictates mass-to-charge (m/z) tracking in LC-MS (M+H ≈ 250.1)[2].
Molecular Weight	249.31 g/mol	Essential for precise stoichiometric calculations[2].
Functional Groups	Aldehyde, N-Boc, N-Benzyl	Enables reductive amination, Wittig olefination, and orthogonal deprotection[1].
Stability	Sterically hindered	Prevents nucleophilic self-attack; requires cold storage (-20°C) under inert gas[1].

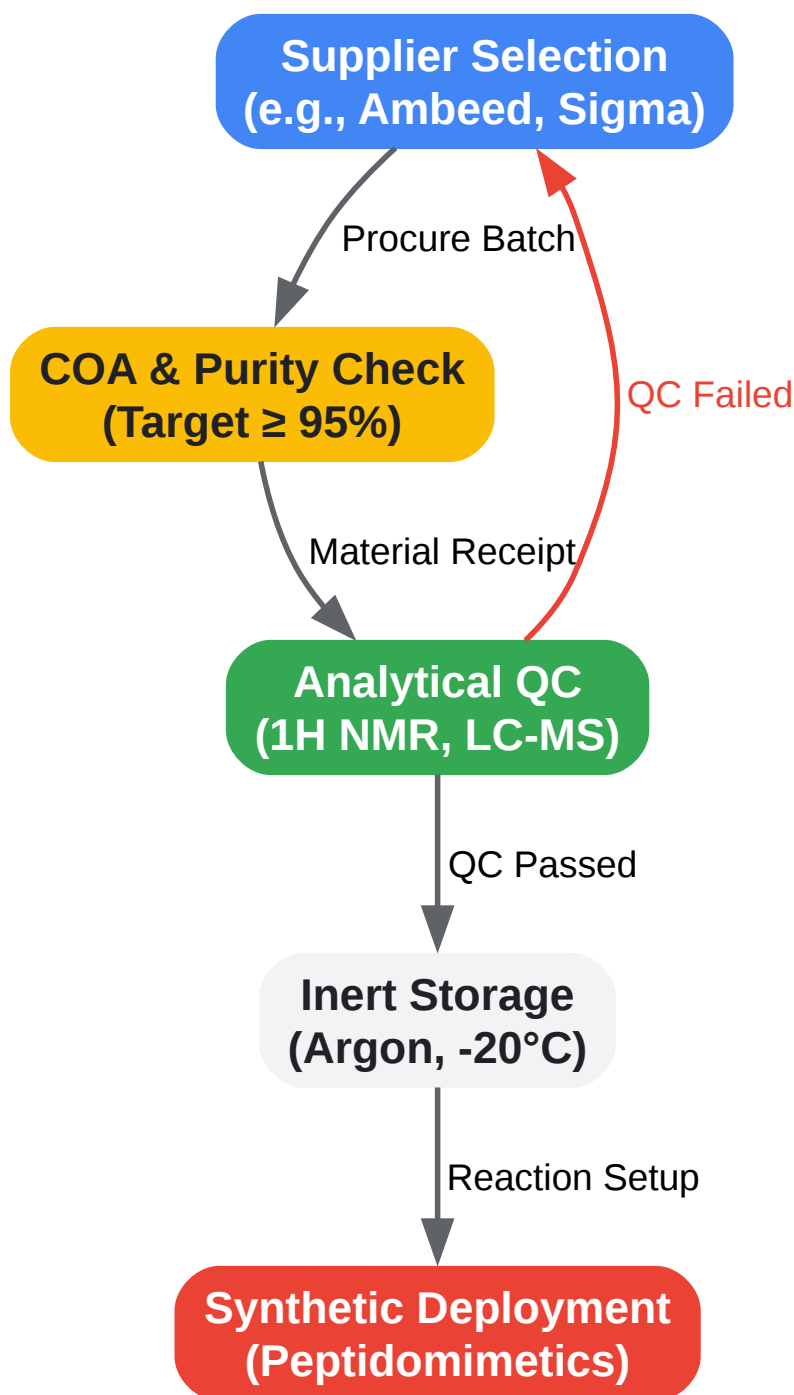
Commercial Supplier Landscape & Procurement Logic

Securing a reliable supply chain for CAS 136159-63-2 is critical, as impurities (such as over-oxidized carboxylic acids or unreacted starting materials) can drastically reduce downstream yields. The market features several key suppliers, ranging from research-grade catalog vendors to bulk manufacturers.

Table 2: Vendor Evaluation Matrix

Supplier	Target Purity	Key Offerings & Analytical Validation
Ambeed	≥ 95%	Provides comprehensive analytical documentation including 1H NMR, HPLC, and LC-MS data[3].
Sigma-Aldrich (Merck)	Research Grade	Highly validated for specific workflows, including reductive amination with 2-picoline-borane[4].
ChemicalBook (Aggregator)	Variable	Lists over 32 global suppliers, enabling competitive pricing analysis (e.g., ~\$36.00/100mg) [2].
ChemScene / Chemikart	Custom/Bulk	Offers scalable quantities with transparent pricing tiers for process chemistry scale-up.

When establishing a supply chain, procurement must be coupled with rigorous internal Quality Control (QC). Relying solely on a vendor's Certificate of Analysis (COA) introduces risk.



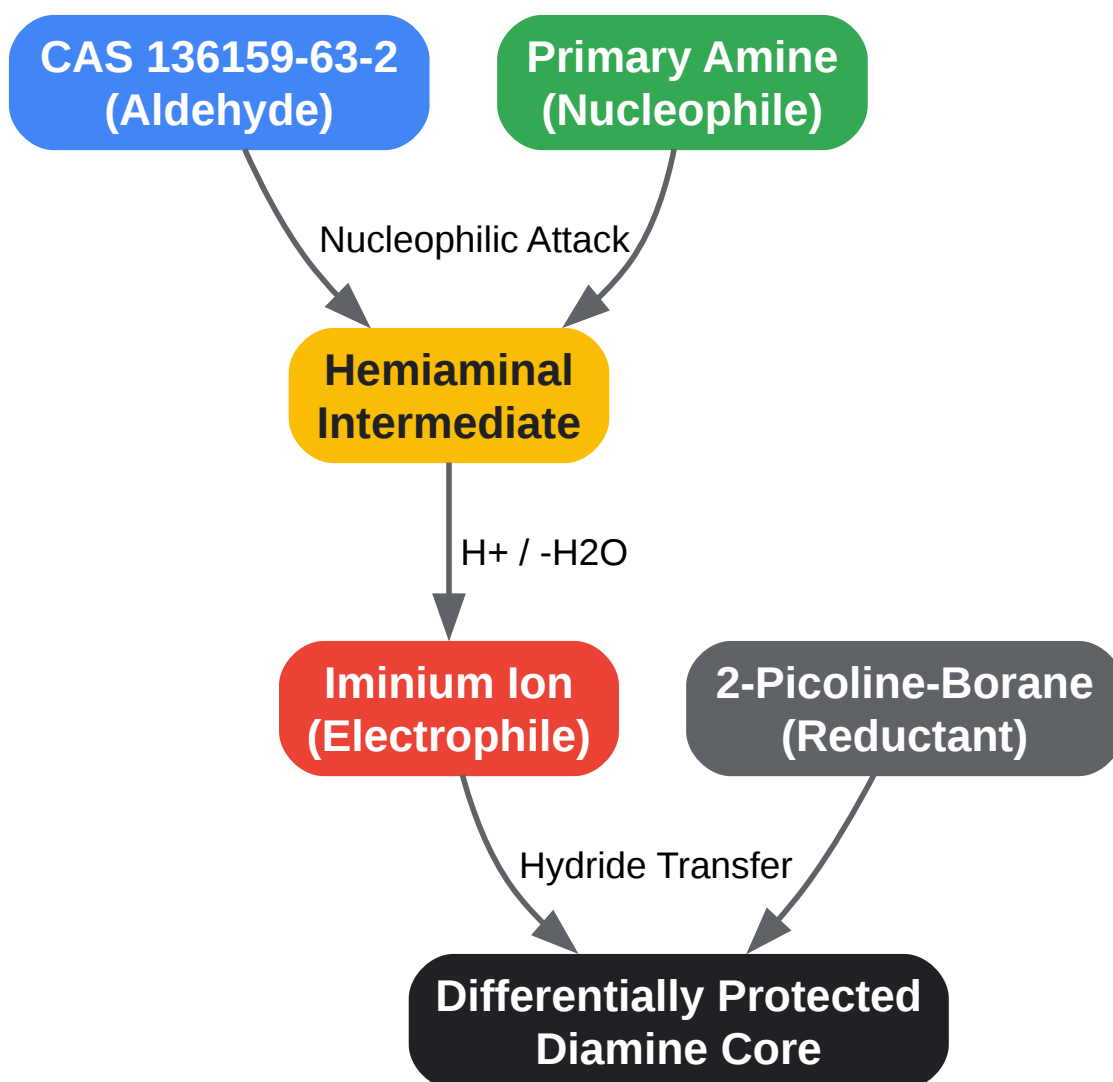
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Quality control and sourcing workflow for CAS 136159-63-2.

Mechanistic Pathway: Chemoselective Reductive Amination

One of the most powerful applications of CAS 136159-63-2 is its use as an electrophile in reductive amination to generate differentially protected diamine cores. Sigma-Aldrich specifically highlights the utility of 2-picoline-borane (pic-BH_3) complexes for this transformation[4].

Causality in Reagent Selection: Traditional reductants like sodium cyanoborohydride (NaBH_3CN) are highly toxic and can generate hydrogen cyanide gas. 2-Picoline-borane is a bench-stable, less toxic alternative that exhibits exquisite chemoselectivity. It selectively reduces the transient iminium ion over the free aldehyde, preventing the formation of undesired alcohol byproducts[4].



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Mechanism of chemoselective reductive amination utilizing CAS 136159-63-2.

Self-Validating Experimental Protocol

To ensure high fidelity in your synthesis, the following protocol incorporates a self-validating feedback loop, allowing the chemist to adapt to real-time kinetic data rather than blindly following static incubation times.

Objective: Coupling of CAS 136159-63-2 with a primary amine. Reagents: CAS 136159-63-2 (1.0 eq), Primary Amine (1.05 eq), 2-Picoline-Borane (1.2 eq), Methanol/Acetic Acid (10:1 v/v).

Step-by-Step Methodology:

- Iminium Formation: Dissolve CAS 136159-63-2 (1.0 eq) and the primary amine (1.05 eq) in the Methanol/Acetic Acid solvent system at room temperature.
 - Causality: The acetic acid acts as a Brønsted acid catalyst. It protonates the hydroxyl group of the initial hemiaminal intermediate, converting it into a superior leaving group (water) and driving the equilibrium toward the highly electrophilic iminium ion.
- Selective Reduction: Cool the reaction vessel to 0°C. Add 2-picoline-borane (1.2 eq) in three equal portions over 15 minutes. Allow the reaction to slowly warm to room temperature over 2 hours.
 - Causality: Portion-wise addition controls the exothermic hydride transfer. Operating initially at 0°C suppresses any background reduction of the unreacted aldehyde.
- Self-Validation Checkpoint (Crucial): Before proceeding to workup, extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
 - Validation Logic: You must observe the complete disappearance of the aldehyde peak ($M+H \approx 250.1$). If the iminium mass persists, the reduction is incomplete—add an additional 0.2 eq of 2-picoline-borane and stir for 30 minutes. This ensures the protocol adapts to slight variations in reagent potency.
- Quenching and Workup: Once validated, quench the reaction by slowly adding saturated aqueous NaHCO_3 until gas evolution ceases (pH ~8). Extract the aqueous layer three times

with Ethyl Acetate (EtOAc).

- Causality: The basic quench neutralizes the acetic acid and decomposes any residual borane complexes. It also ensures the newly formed secondary amine is deprotonated, allowing it to partition cleanly into the organic EtOAc layer.
- Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

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